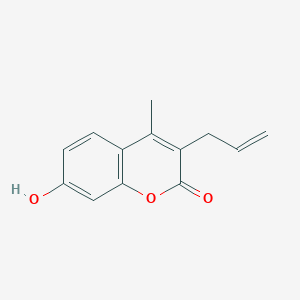

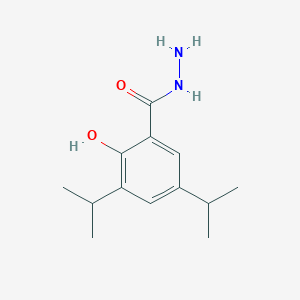

3-烯丙基-7-羟基-4-甲基-2H-色满-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-Allyl-7-hydroxy-4-methyl-2H-chromen-2-one" is a derivative of the chromen-2-one family, which is a class of compounds known for their diverse biological activities and potential applications in medicinal chemistry. The chromen-2-one core is a common motif in natural products and synthetic compounds with a wide range of pharmacological properties.

Synthesis Analysis

The synthesis of chromen-2-one derivatives can be achieved through various methods. For instance, a novel synthesis of furo[3,2-c]chromen-4-ones has been developed through a four-component reaction involving substituted nitrostyrenes, aromatic aldehydes, coumarins, and ammonium acetate under mild conditions . This method demonstrates the versatility of chromen-2-one synthesis, allowing for the introduction of various substituents into the chromen-2-one framework.

Molecular Structure Analysis

The molecular structure of chromen-2-one derivatives can be elucidated using techniques such as X-ray diffraction. For example, the molecular and supramolecular structures of certain chromen-2-one isomers have been established, revealing details such as the orientation of substituent phenyl rings and the presence of π-stacking interactions . These structural insights are crucial for understanding the properties and reactivity of these compounds.

Chemical Reactions Analysis

Chromen-2-ones can undergo a variety of chemical reactions. Photo-reorganization of certain chromen-2-one derivatives has been shown to lead to the formation of angular pentacyclic compounds, demonstrating the reactivity of the chromen-2-one moiety under photochemical conditions . These reactions can be influenced by the nature of substituents, as seen with the different yields of dihydro products depending on the alkoxy group present.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromen-2-ones are influenced by their molecular structure. For instance, the crystal structure of a dichlorophenyl-substituted chromen-2-one was determined, showing the formation of linear chains in the crystallographic c-axis due to π-π stacking . Additionally, the physico-chemical properties, such as UV/visible absorption spectra and acid dissociation constants, can be affected by solvent polarity and hydrogen bonding . These properties are essential for the potential application of chromen-2-ones in various fields, including drug design and materials science.

科学研究应用

1. Pharmaceutical Applications

Coumarin derivatives have significant biological importance and are associated with various biological activities such as antiviral, antibacterial, antimicrobial, anticoagulant, anti-inflammatory, anticancer, anticonvulsant, antioxidant, antifungal, and anti-HIV . They also possess properties like inhibition of platelet aggregation and inhibition of steroid 5α-reductase . These compounds are synthesized using various methods including von Pechmann condensation, Knoevenagel condensation, Baylis-Hillman reaction, Michael addition, Kostanecki reaction, vinyl phosphonium salt-mediated electrophilic reaction, and Heck-lactonization reaction .

2. Dye and Pigment Industries

The 2H-chromen-2-one derivatives, including “3-Allyl-7-hydroxy-4-methyl-2H-chromen-2-one”, are useful in the production of fluorescent materials . These compounds are used in the dye and pigment industries due to their ability to absorb and emit light.

3. Antimicrobial Activity

The compound was screened for antibacterial activity and was also tested for its antifungal activity using potato-dextrose agar (PAD) medium by plate method against Aspergillus niger, Penicillium chrysogenium, Fusarium moneliform and Aspergillus Flavus .

安全和危害

未来方向

Future research on “3-Allyl-7-hydroxy-4-methyl-2H-chromen-2-one” could focus on its potential applications in medicine, given its inhibitory effects on lipoxygenase and cyclooxygenase metabolism . Additionally, further studies could explore its synthesis procedures and potential for creating new derivatives .

属性

IUPAC Name |

7-hydroxy-4-methyl-3-prop-2-enylchromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c1-3-4-11-8(2)10-6-5-9(14)7-12(10)16-13(11)15/h3,5-7,14H,1,4H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOHWJKLCRPGLEN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)O)CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80422266 |

Source

|

| Record name | 7-Hydroxy-4-methyl-3-(prop-2-en-1-yl)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80422266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Allyl-7-hydroxy-4-methyl-2H-chromen-2-one | |

CAS RN |

26481-13-0 |

Source

|

| Record name | 7-Hydroxy-4-methyl-3-(prop-2-en-1-yl)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80422266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(1H-pyrazol-1-ylmethyl)phenyl]methanamine](/img/structure/B1277353.png)